molecular formula C22H25N3O4 B236124 N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B236124
M. Wt: 395.5 g/mol
InChI Key: VYWCVLSUOBPPBC-UHFFFAOYSA-N
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Description

N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPPI belongs to the family of benzodioxine derivatives and has shown promising results in various scientific research applications.

Mechanism Of Action

BPPI exerts its pharmacological effects by inhibiting the activity of enzymes and proteins such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and histone deacetylases (HDACs). By inhibiting these enzymes and proteins, BPPI can reduce inflammation, promote apoptosis, and inhibit tumor growth.

Biochemical And Physiological Effects

BPPI has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. BPPI has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of BPPI is its ability to selectively inhibit the activity of specific enzymes and proteins, which makes it a promising candidate for the development of targeted therapies. However, one of the limitations of BPPI is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of BPPI. One area of interest is the development of BPPI analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of BPPI in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of BPPI and its potential therapeutic applications.

Synthesis Methods

The synthesis of BPPI involves a multi-step process that starts with the reaction of 4-fluoroaniline and 4-bromoacetophenone to form 4-(4-fluorophenyl)-1-phenyl-1-butanone. This intermediate product is then reacted with piperazine to form N-(4-fluorophenyl)-4-(4-(piperazin-1-yl)phenyl)butanamide. The final step involves the reaction of N-(4-fluorophenyl)-4-(4-(piperazin-1-yl)phenyl)butanamide with 1,2-dihydro-2-oxo-3H-indole-3-carboxylic acid to form BPPI.

Scientific Research Applications

BPPI has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Scientific research has shown that BPPI has the ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.

properties

Product Name

N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H25N3O4/c1-2-21(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-22(27)16-7-8-19-20(15-16)29-14-13-28-19/h3-8,15H,2,9-14H2,1H3,(H,23,27)

InChI Key

VYWCVLSUOBPPBC-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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